

spectroscopic comparison of 3,5-Dibromo-4-hydroxybenzaldehyde with its precursors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3,5-Dibromo-4-hydroxybenzaldehyde
Cat. No.:	B181551

[Get Quote](#)


A Spectroscopic Comparison: 3,5-Dibromo-4-hydroxybenzaldehyde and Its Precursors

For Immediate Publication

[City, State] – [Date] – In the landscape of pharmaceutical synthesis and drug development, a thorough understanding of the chemical and physical properties of intermediates and final products is paramount. This guide provides a detailed spectroscopic comparison of the aromatic aldehyde **3,5-Dibromo-4-hydroxybenzaldehyde** with its common precursors, 4-hydroxybenzaldehyde and phenol. The following data, presented for researchers, scientists, and drug development professionals, offers a clear comparative analysis based on Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data.

Synthetic Relationship

The synthesis of **3,5-Dibromo-4-hydroxybenzaldehyde** often proceeds from the bromination of 4-hydroxybenzaldehyde, which itself can be synthesized from phenol. This hierarchical relationship underscores the importance of comparative spectroscopic analysis to monitor reaction progress and confirm the identity and purity of the desired product.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from phenol to **3,5-Dibromo-4-hydroxybenzaldehyde**.

Quantitative Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3,5-Dibromo-4-hydroxybenzaldehyde** and its precursors.

Table 1: ^1H NMR Spectroscopic Data (Solvent: DMSO-d₆)

Compound	Chemical Shift (δ) ppm	Multiplicity	Assignment
Phenol	~9.4	br s	-OH
7.18	t	para-H	
6.88	d	ortho-H	
6.78	t	meta-H	
4-Hydroxybenzaldehyde	10.16	s	-OH
9.77	s	-CHO	
7.78	d	H-2, H-6	
6.94	d	H-3, H-5	
3,5-Dibromo-4-hydroxybenzaldehyde	~10.5	br s	-OH
9.72	s	-CHO	
8.05	s	H-2, H-6	

Table 2: ^{13}C NMR Spectroscopic Data (Solvent: DMSO- d_6)

Compound	Chemical Shift (δ) ppm	Assignment
Phenol[1]	155.4	C-1 (C-OH)
129.8	C-3, C-5	
120.9	C-4	
115.5	C-2, C-6	
4-Hydroxybenzaldehyde[2]	191.4	-CHO
163.8	C-4 (C-OH)	
132.5	C-2, C-6	
128.9	C-1	
116.3	C-3, C-5	
3,5-Dibromo-4-hydroxybenzaldehyde	189.9	-CHO
153.5	C-4 (C-OH)	
138.8	C-2, C-6	
130.1	C-1	
110.2	C-3, C-5	

Table 3: IR Spectroscopic Data (KBr Pellet)

Compound	O-H Stretch (cm ⁻¹)	C=O Stretch (cm ⁻¹)	Aromatic C=C Stretch (cm ⁻¹)	C-O Stretch (cm ⁻¹)
Phenol[3][4]	3550-3230 (broad)	-	1600-1440	1230-1140
4-Hydroxybenzaldehyde	~3390 (broad)	~1670	~1600, ~1510	~1240
3,5-Dibromo-4-hydroxybenzaldehyde	~3450 (broad)	~1685	~1570, ~1460	~1260

Table 4: UV-Vis Spectroscopic Data (in Ethanol)

Compound	λ_{max} (nm)
Phenol[5]	275
4-Hydroxybenzaldehyde[6]	285
3,5-Dibromo-4-hydroxybenzaldehyde	~295

Table 5: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (m/z)	Key Fragments (m/z) and Interpretation
Phenol[7]	94	66 ([M-CO] ⁺), 65 ([M-CHO] ⁺)
4-Hydroxybenzaldehyde	122	121 ([M-H] ⁺), 93 ([M-CHO] ⁺), 65 ([M-CHO, -CO] ⁺)
3,5-Dibromo-4-hydroxybenzaldehyde	278, 280, 282 (isotope pattern)	277/279/281 ([M-H] ⁺), 250/252/254 ([M-CO] ⁺), 171/173 ([M-Br] ⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

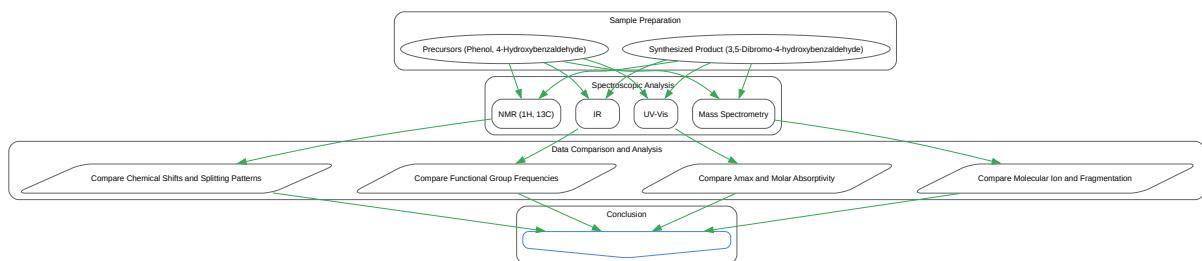
- Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
- ¹H NMR Parameters: A spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans were used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- ¹³C NMR Parameters: A spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans were utilized. Chemical shifts are reported in ppm relative to the solvent peak of DMSO-d₆ (39.52 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Spectra were collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A stock solution of each compound was prepared in ethanol at a concentration of approximately 1 mg/mL. This stock solution was then serially diluted to obtain a final concentration suitable for absorbance measurements (typically in the range of 1-10 µg/mL).
- Instrumentation: UV-Vis spectra were recorded on a double-beam spectrophotometer.


- Data Acquisition: The absorbance was scanned over a wavelength range of 200-400 nm using ethanol as the blank. The wavelength of maximum absorbance (λ_{max}) was determined from the resulting spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Samples were introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.
- Instrumentation: Electron Ionization (EI) mass spectra were obtained using a mass spectrometer with an ionization energy of 70 eV.
- Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions was scanned over a range of 50-500 amu. The relative abundance of each ion was recorded to generate the mass spectrum.

Spectroscopic Comparison Workflow

The logical workflow for a comprehensive spectroscopic comparison of a synthesized compound with its precursors is outlined below.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic comparison of a product with its precursors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. bmse000582 4-Hydroxybenzaldehyde at BMRB [bmrbi.org]

- 3. infrared spectrum of phenol C₆H₆O C₆H₅OH prominent wavenumbers cm⁻¹ detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. mass spectrum of phenol C₆H₆O C₆H₅OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [spectroscopic comparison of 3,5-Dibromo-4-hydroxybenzaldehyde with its precursors]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b181551#spectroscopic-comparison-of-3-5-dibromo-4-hydroxybenzaldehyde-with-its-precursors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

